![molecular formula C15H16N4O B4180080 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4180080.png)
1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine
Overview
Description
1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine, also known as PIPER, is a chemical compound that belongs to the family of piperazines. It is widely used in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and a partial antagonist at the dopamine D2 receptor. This means that it can both activate and inhibit these receptors, depending on the concentration and the presence of other ligands. 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to modulate the activity of these receptors in a dose-dependent manner, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine are complex and depend on the dose, the route of administration, and the experimental conditions. 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to modulate the activity of the serotonin and dopamine systems, leading to changes in mood, anxiety, and reward processing. 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to affect other neurotransmitter systems, including glutamate, GABA, and acetylcholine.
Advantages and Limitations for Lab Experiments
1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for lab experiments, including its high selectivity for the serotonin 5-HT1A and dopamine D2 receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine also has some limitations, including its partial agonist/antagonist activity, which can complicate the interpretation of results, and its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for research on 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine. One direction is to investigate the effects of 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine on other neurotransmitter systems, including glutamate, GABA, and acetylcholine. Another direction is to study the effects of 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine in animal models of psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease. Additionally, the development of more selective and potent 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine analogs could lead to new insights into the function of the serotonin and dopamine systems.
Scientific Research Applications
1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine is widely used in scientific research as a tool to study the central nervous system. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine is also used to study the dopamine D2 receptor, which is involved in reward and motivation.
properties
IUPAC Name |
pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(13-4-3-6-16-12-13)19-10-8-18(9-11-19)14-5-1-2-7-17-14/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYUGOWIURJNLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-yl[4-(pyridin-2-yl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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